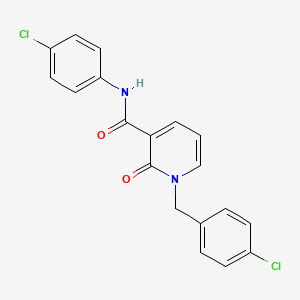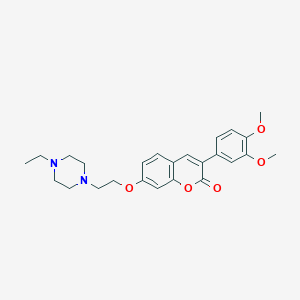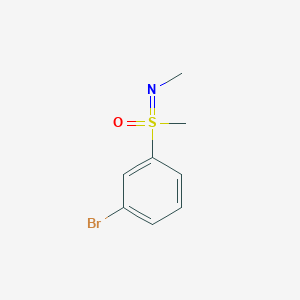
S-(3-Bromophenyl)-N,S-dimethylsulfoximine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
S-(3-Bromophenyl)-N,S-dimethylsulfoximine: is an organic compound that belongs to the class of sulfoximines. Sulfoximines are characterized by the presence of a sulfur atom bonded to both a nitrogen atom and an oxygen atom. This compound is notable for its bromine substituent on the phenyl ring, which can influence its reactivity and applications in various fields.
Mecanismo De Acción
Target of Action
Similar compounds have been known to target proteins involved in neurodegenerative diseases such as tau and alpha-synuclein . These proteins play crucial roles in maintaining the structural integrity of neurons and are implicated in conditions like Parkinson’s Disease and Multiple System Atrophy .
Mode of Action
It’s worth noting that similar compounds have been shown to inhibit protein aggregation, a key process in the development of neurodegenerative diseases . They can suppress oligomer formation in vitro and in vivo, inhibiting pathogenic protein accumulation and neurodegeneration .
Biochemical Pathways
Compounds with similar structures have been shown to impact the pathways involving tau and alpha-synuclein proteins . These pathways are crucial in the pathogenesis of neurodegenerative diseases.
Pharmacokinetics
A study on a similar compound, 1-(3′-bromophenyl)-heliamine, showed that it reached a maximum concentration in rat plasma 1 hour after oral administration .
Result of Action
Similar compounds have been shown to reduce protein deposition in the brain, improve neuron function, and even improve survival in mouse models of neurodegenerative diseases .
Action Environment
It’s worth noting that the efficacy of similar compounds can be influenced by factors such as the presence of other medications, the patient’s overall health status, and genetic factors .
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of S-(3-Bromophenyl)-N,S-dimethylsulfoximine typically involves the reaction of 3-bromophenylamine with dimethyl sulfoxide (DMSO) under specific conditions. The process may include the use of oxidizing agents to facilitate the formation of the sulfoximine group. The reaction conditions, such as temperature and solvent, are optimized to achieve high yields and purity of the final product.
Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using similar reaction conditions as in laboratory settings. The process is scaled up to accommodate higher volumes, and additional purification steps, such as recrystallization or chromatography, may be employed to ensure the quality of the compound.
Análisis De Reacciones Químicas
Types of Reactions: S-(3-Bromophenyl)-N,S-dimethylsulfoximine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the sulfoximine group to other sulfur-containing functional groups.
Substitution: The bromine atom on the phenyl ring can participate in electrophilic aromatic substitution reactions, such as halogenation or nitration.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and m-chloroperbenzoic acid (m-CPBA).
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Catalysts such as iron(III) bromide (FeBr3) or aluminum chloride (AlCl3) are employed in electrophilic aromatic substitution reactions.
Major Products:
Oxidation: Sulfoxides and sulfones.
Reduction: Various sulfur-containing derivatives.
Substitution: Halogenated or nitrated derivatives of the original compound.
Aplicaciones Científicas De Investigación
S-(3-Bromophenyl)-N,S-dimethylsulfoximine has diverse applications in scientific research, including:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Investigated for its potential biological activities, such as antimicrobial or anticancer properties.
Medicine: Explored for its potential therapeutic applications, including drug development.
Industry: Utilized in the synthesis of specialty chemicals and materials.
Comparación Con Compuestos Similares
3-Bromo-N-(3-fluorophenyl)benzenesulfonamide: Another sulfonamide derivative with similar structural features.
3-Bromophenylamine: A precursor in the synthesis of S-(3-Bromophenyl)-N,S-dimethylsulfoximine.
Dimethyl sulfoxide (DMSO): A common solvent and reagent in organic synthesis.
Uniqueness: this compound is unique due to its specific combination of the bromine substituent and the sulfoximine group, which imparts distinct chemical and biological properties. This uniqueness makes it valuable in various research and industrial applications.
Propiedades
IUPAC Name |
(3-bromophenyl)-methyl-methylimino-oxo-λ6-sulfane |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H10BrNOS/c1-10-12(2,11)8-5-3-4-7(9)6-8/h3-6H,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QYVNWRLHIDBGAO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN=S(=O)(C)C1=CC(=CC=C1)Br |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H10BrNOS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
248.14 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
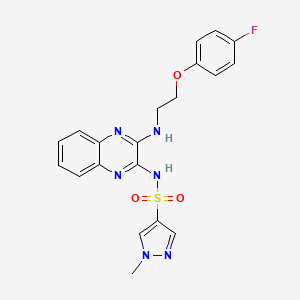
![9-bromo-2-(thiophen-2-yl)-5-(thiophen-3-yl)-5,10b-dihydro-1H-benzo[e]pyrazolo[1,5-c][1,3]oxazine](/img/structure/B3015914.png)
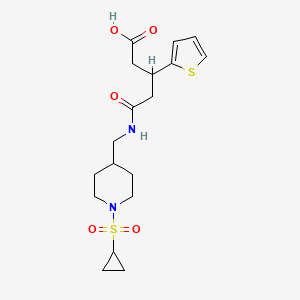
![Methyl 3-{4-[(2-thienylcarbonyl)amino]phenoxy}-2-thiophenecarboxylate](/img/structure/B3015916.png)
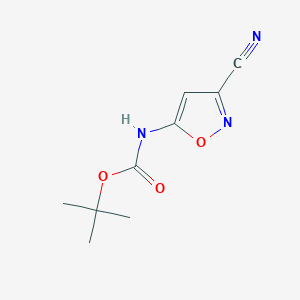
![2-Methyl-4-(((3-(pyridin-2-yl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)thio)methyl)thiazole](/img/structure/B3015919.png)
![1-[(4-methyl-1H-pyrazol-1-yl)methyl]-1H-pyrazole-3-carboxylic acid](/img/structure/B3015920.png)
![(E)-2-cyano-3-[3-(2,3-dihydro-1,4-benzodioxin-6-yl)-1-phenylpyrazol-4-yl]-N-octylprop-2-enamide](/img/structure/B3015921.png)
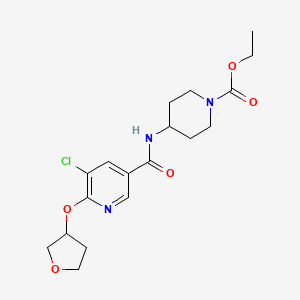
![Methyl 4-(2-((3-(4-fluorophenyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)thio)acetamido)benzoate](/img/structure/B3015925.png)
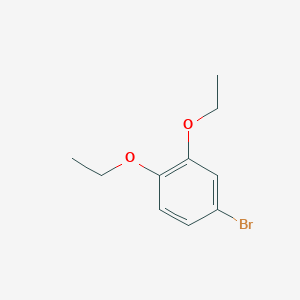
![3-Chloro-5-cyclopropyl-8-thia-4,6-diazatricyclo[7.4.0.0,2,7]trideca-1(9),2,4,6-tetraene](/img/structure/B3015928.png)
